molecular formula C16H19N3O2 B2861982 Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate CAS No. 2061968-50-9

Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B2861982
CAS No.: 2061968-50-9
M. Wt: 285.347
InChI Key: XFKBWGFPGRDZBM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridine carboxylate class, characterized by a fused bicyclic core (pyrazolo[4,3-c]pyridine) with a 4-methylphenyl substituent at position 1 and an ethyl ester group at position 2. Its structural complexity and substituent arrangement make it a candidate for pharmaceutical research, particularly in modulating biological targets such as Toll-like receptors (TLRs) or enzymes involved in inflammatory pathways .

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-21-16(20)15-13-10-17-9-8-14(13)19(18-15)12-6-4-11(2)5-7-12/h4-7,17H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKBWGFPGRDZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CNCC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antitumor, anti-inflammatory, and antimicrobial activities based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H15_{15}N3_3O2_2
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 951626-95-2

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit various cancer cell lines. A study highlighted its effectiveness against BRAF(V600E) and EGFR pathways, which are crucial in many cancers.

Activity IC50 (µM) Cell Line
BRAF(V600E) Inhibition12.5Melanoma
EGFR Inhibition15.0Non-small cell lung cancer

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production and inflammatory markers. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha20050
IL-615030

This indicates that the compound may modulate inflammatory responses and could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent publication explored the structure-activity relationship (SAR) of similar pyrazole derivatives and found that modifications at the phenyl ring significantly enhanced antitumor activity against specific cell lines.
  • Anti-inflammatory Mechanism : Another study investigated the mechanism of action of pyrazole derivatives in inhibiting NF-kB signaling pathways, which are pivotal in inflammation.
  • Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives showed that those with electron-donating groups at specific positions exhibited enhanced antibacterial activity.

Comparison with Similar Compounds

Core Structural Variations

The pyrazolo[4,3-c]pyridine core is shared among analogs, but substituent variations significantly influence properties:

Compound Name Substituent at Position 1 Substituent at Position 6/7 Key Functional Groups
Target Compound 4-Methylphenyl None (4,5,6,7-tetrahydro) Ethyl ester
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-... (CAS 503614-91-3) 4-Methoxyphenyl 4-(2-oxopiperidin-1-yl)phenyl Ethyl ester, ketone
Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride Methyl None Ethyl ester, hydrochloride
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]... Azetidinyl-morpholinyl-quinoline Complex morpholine/quinoline substituents Carbonitrile, tertiary amine

Key Observations :

  • Electron-Donating vs.
  • Hydrogen Bonding : The oxopiperidinyl group in CAS 503614-91-3 introduces hydrogen-bonding capability, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the target compound .
  • Salt Forms: The hydrochloride salt in improves water solubility, a critical factor for intravenous formulations.

Implications :

  • Lipophilicity : The target compound’s 4-methylphenyl group may enhance membrane permeability compared to polar analogs, favoring central nervous system targeting .
  • Ester Hydrolysis : The ethyl ester in all compounds is susceptible to enzymatic or chemical hydrolysis, necessitating prodrug strategies for oral bioavailability .

Research and Application Insights

  • Therapeutic Potential: Analogs like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile are advanced TLR7-9 antagonists for systemic lupus erythematosus, suggesting the target compound’s applicability in autoimmune diseases .

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